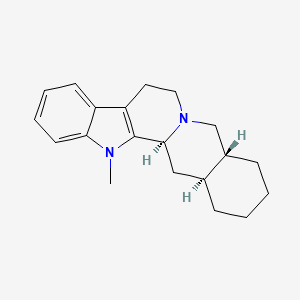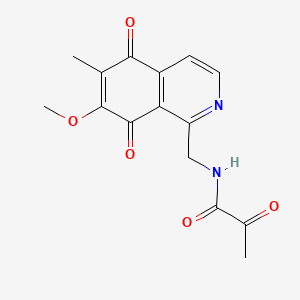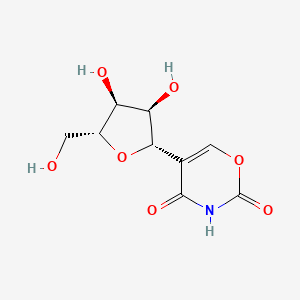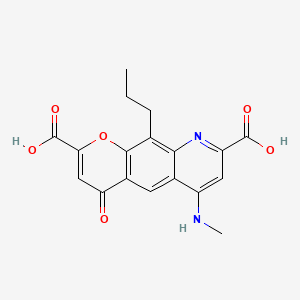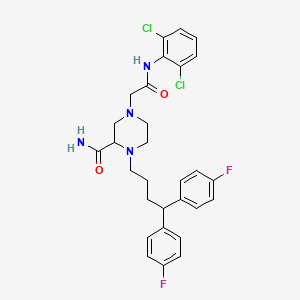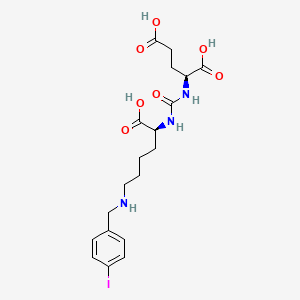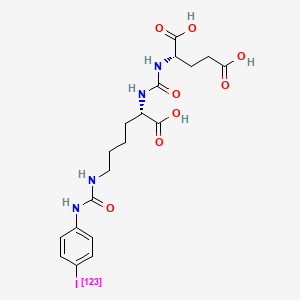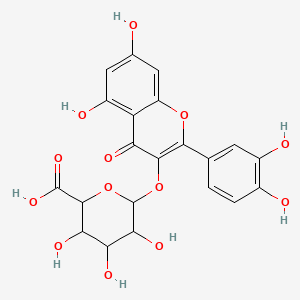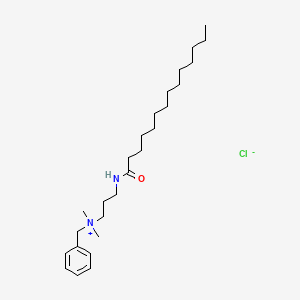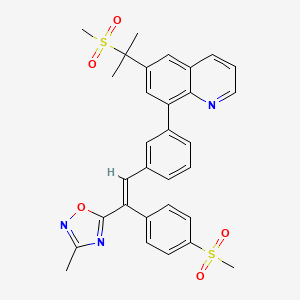
Quinoline, 6-(1-methyl-1-(methylsulfonyl)ethyl)-8-(3-((1E)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(4-(methylsulfonyl)phenyl)ethenyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-0359 is a potent and selective oral inhibitor of phosphodiesterase 4 (PDE4), a class of enzymes involved in the breakdown of cyclic adenosine monophosphate (cAMP). This compound has been primarily investigated for its potential therapeutic applications in treating chronic asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0359 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of MK-0359 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
MK-0359 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The aromatic rings in MK-0359 can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of MK-0359, such as sulfoxides, sulfones, and substituted aromatic compounds .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of PDE4 and its effects on cAMP levels.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Medicine: Explored as a therapeutic agent for chronic asthma, COPD, and rheumatoid arthritis.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for respiratory diseases
Mechanism of Action
MK-0359 exerts its effects by inhibiting the activity of PDE4, leading to increased levels of cAMP within cells. Elevated cAMP levels result in the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins involved in regulating inflammation and immune responses. This mechanism helps reduce inflammation and improve respiratory function in conditions like asthma and COPD .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another PDE4 inhibitor used for treating COPD.
Cilomilast: A PDE4 inhibitor investigated for its anti-inflammatory properties.
Apremilast: A PDE4 inhibitor used for treating psoriasis and psoriatic arthritis.
Uniqueness of MK-0359
MK-0359 is unique due to its high selectivity and potency as a PDE4 inhibitor. It has shown promising results in preclinical and clinical studies for treating chronic asthma and COPD, with a competitive and reversible mode of interaction .
properties
CAS RN |
346629-30-9 |
|---|---|
Molecular Formula |
C31H29N3O5S2 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C31H29N3O5S2/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27/h6-19H,1-5H3/b28-17+ |
InChI Key |
YYGZHVJDHMMABU-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C |
SMILES |
CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C |
Canonical SMILES |
CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MK0359; MK 0359; MK-0359; L454560; L 454560; L-454560; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



